molecular formula C22H26N2O2 B5684082 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride

2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride

Cat. No. B5684082
M. Wt: 350.5 g/mol
InChI Key: JSYSSDJUXMSCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride, also known as DPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPMC is a derivative of piperidine, which is a heterocyclic organic compound commonly used in the synthesis of drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves its binding to the mu-opioid receptor and activation of downstream signaling pathways. Specifically, 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride acts as a partial agonist at the mu-opioid receptor, which means that it can activate the receptor to a certain extent but not fully. This partial activation results in a moderate level of analgesia and a lower risk of side effects such as respiratory depression and addiction compared to full agonists.
Biochemical and Physiological Effects
2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have several biochemical and physiological effects in the body. One of the primary effects is its ability to modulate pain perception. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to have moderate analgesic effects in animal models of pain, which makes it a potential candidate for the development of new pain medications. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has also been shown to have anxiolytic effects, which means that it can reduce anxiety and promote relaxation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its selectivity for the mu-opioid receptor. This selectivity allows researchers to study the specific effects of mu-opioid receptor activation without the confounding effects of other opioid receptors. Additionally, the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride allows for a more controlled level of receptor activation compared to full agonists.
One of the limitations of using 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in lab experiments is its relatively low potency compared to other opioid drugs. This low potency may limit its usefulness in certain types of experiments where high levels of receptor activation are required. Additionally, the selectivity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride for the mu-opioid receptor may limit its usefulness in experiments that involve other opioid receptors.

Future Directions

There are several future directions for the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride in scientific research. One potential direction is the development of new pain medications based on the partial agonist activity of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride. Another direction is the study of the effects of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride on other opioid receptors and their downstream signaling pathways. Additionally, the use of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride as a tool for the study of opioid receptor pharmacology and function may lead to new insights into the mechanisms of opioid addiction and dependence.

Synthesis Methods

The synthesis of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride involves the reaction of morpholine with 3,3-diphenyl-1-piperidinylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is typically around 80%, and the purity can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been used in various scientific research studies due to its ability to interact with specific receptors in the brain and nervous system. One of the primary research applications of 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride is in the study of opioid receptors. Opioid receptors are a type of G protein-coupled receptor that is activated by endogenous opioid peptides and exogenous opioid drugs. 2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride has been shown to bind selectively to the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction.

properties

IUPAC Name

(3,3-diphenylpiperidin-1-yl)-morpholin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(20-16-23-13-15-26-20)24-14-7-12-22(17-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20,23H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYSSDJUXMSCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CNCCO2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,3-Diphenylpiperidin-1-yl)carbonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.